Product packaging for H-Ser-Glu-Gly-OH(Cat. No.:CAS No. 67509-32-4)

H-Ser-Glu-Gly-OH

Cat. No.: B3278267
CAS No.: 67509-32-4
M. Wt: 291.26 g/mol
InChI Key: YRBGKVIWMNEVCZ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ser-Glu-Gly-OH is a tripeptide with the amino acid sequence Serine-Glutamic Acid-Glycine and a molecular formula of C10H17N3O7 . This compound is provided as a high-purity material for research applications, specifically serving as a critical drug impurity reference standard in pharmaceutical development and analysis . Using a well-characterized reference standard like this compound is essential for accurately identifying and quantifying process-related impurities in biopharmaceutical products, ensuring their safety and quality profile. The product requires specific storage conditions to maintain stability, with recommendations for storage at -4°C for short-term (1-2 weeks) and at -20°C for long-term preservation (1-2 years) . Researchers should note that handling requires appropriate safety precautions, including the use of protective gloves, eyewear, and clothing to avoid skin contact . This product is intended For Research Use Only and is not approved for human, veterinary, or household use . All post-experiment wastes should be collected and managed by a professional biological waste treatment service.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3O7 B3278267 H-Ser-Glu-Gly-OH CAS No. 67509-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O7/c11-5(4-14)9(19)13-6(1-2-7(15)16)10(20)12-3-8(17)18/h5-6,14H,1-4,11H2,(H,12,20)(H,13,19)(H,15,16)(H,17,18)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBGKVIWMNEVCZ-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Techniques for H Ser Glu Gly Oh Characterization

Mass Spectrometry-Based Analysis of H-Ser-Glu-Gly-OH and Its Fragments

Application of Mass Spectrometry in Peptide Sequence Verification

Mass spectrometry (MS) is an indispensable tool for confirming the amino acid sequence of peptides like this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with tandem mass spectrometry (MS/MS), are employed for this purpose annualreviews.orgnih.gov. In MS/MS, a selected peptide ion is fragmented, typically through Collision-Induced Dissociation (CID), producing a series of fragment ions annualreviews.orgnih.gov. These fragments, primarily b-ions (N-terminal fragments) and y-ions (C-terminal fragments), arise from the cleavage of peptide bonds nih.govnih.govohio-state.edu.

The masses of these fragment ions can be used to deduce the amino acid sequence by identifying the mass differences between consecutive ions in a series. For this compound, the expected fragmentation pattern would involve cleavages that yield fragments corresponding to Serine, Glutamic Acid, and Glycine (B1666218) residues in specific orders. For instance, the loss of specific amino acid residues or combinations thereof from the parent ion provides direct evidence of the sequence. Furthermore, the presence of characteristic immonium ions, which are small fragment ions specific to individual amino acids, can also aid in sequence confirmation google.com.

Table 1: Expected Tandem Mass Spectrometry Fragment Ions for this compound

Fragment TypeSequence FragmentCalculated Mass (Da)
y-ion (y1)Gly-OH73.04 (Gly) + 17.00 (OH) = 90.04
y-ion (y2)Glu-Gly-OH73.04 (Gly) + 129.12 (Glu) + 17.00 (OH) = 219.16
y-ion (y3)Ser-Glu-Gly-OH73.04 (Gly) + 129.12 (Glu) + 87.08 (Ser) + 17.00 (OH) = 306.24 (Parent Ion)
b-ion (b1)H-Ser87.08 (Ser) + 1.01 (H) = 88.09
b-ion (b2)H-Ser-Glu88.09 (Ser) + 129.12 (Glu) = 217.21
b-ion (b3)H-Ser-Glu-Gly217.21 (Ser-Glu) + 57.05 (Gly) = 274.26 (Parent Ion minus OH)

Note: Masses are calculated based on monoisotopic masses of amino acids and the terminal groups. Actual experimental masses may vary slightly due to isotopic distribution and instrument calibration.

Advanced Techniques for this compound Structural Elucidation

Structural elucidation techniques are vital for understanding the three-dimensional conformation and interactions of this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a sensitive technique used to probe the secondary structural elements of peptides and proteins, such as α-helices, β-sheets, and random coils nih.govvlabs.ac.inmdpi.comsubr.edu. It measures the differential absorption of left and right circularly polarized light by chiral molecules. For peptides, CD spectra in the far-UV region (180-250 nm) are primarily influenced by the peptide backbone's conformation, with characteristic spectral features associated with different secondary structures vlabs.ac.in.

For short peptides like this compound, well-defined secondary structures may not be stable in solution. However, CD spectroscopy can still provide insights into the peptide's conformational preferences, flexibility, and the presence of any transient structures or specific interactions. For instance, a spectrum dominated by a negative band near 200 nm and a positive band near 220 nm might suggest a disordered or random coil conformation, potentially with some polyproline II (PPII) character nih.govresearchgate.net. The presence of specific amino acid residues, like Glutamic Acid (Glu), can influence the spectral profile, especially in the presence of charged species or metal ions, although direct studies on this compound are not extensively reported in the search results researchgate.netnih.gov. CD is also used to study peptide-ligand interactions, where conformational changes upon binding can be monitored nih.gov.

Table 2: Typical CD Spectral Features and Interpretations

Wavelength (nm)Spectral FeatureIndication of Secondary Structure
~190-195Strong negativeRandom coil / Disordered
~200-205Negativeβ-sheet, PPII helix
~208, ~222Negativeα-helix
~195-205Positiveβ-turn
~210-220PositivePPII helix
~220-230Positiveα-helix

Note: The interpretation of CD spectra for short peptides can be complex, as they often exhibit mixed or transient conformations.

X-ray Crystallography of this compound and Its Complexes

While direct X-ray crystallographic data for this compound itself were not prominently found in the provided search results, studies on similar small peptides and related amino acids offer context. For example, dipeptides like Ser-Gly have been crystallized, revealing hydrogen-bonding patterns that contribute to layered structures researchgate.net. The structural analysis of larger peptides or protein fragments containing Ser-Glu-Gly motifs can also provide indirect insights. For instance, the PDB entry 8PI6 describes a complex structure involving a peptide with a Ser-Glu-Asp-Trp-Trp-Arg C-peptide and a Glu-Glu-Gly-Glu-Pro-Arg N-terminal extension, indicating the presence of such sequences in crystallized biological molecules rcsb.org. Furthermore, X-ray crystallography is crucial for understanding how peptides like this compound might interact with other molecules, forming complexes that could be relevant for their biological function or therapeutic applications. Studies on complexes, such as metal-bound proteins containing these residues, highlight the importance of crystallography in revealing coordination geometries and structural roles nih.gov.

Table 3: Representative Crystallographic Data Parameters

ParameterValueSignificance
ResolutionTypically 1.0-3.0 ÅHigher resolution provides more detailed atomic information.
Space Groupe.g., P212121, P6522Describes the symmetry and unit cell dimensions of the crystal.
Unit Cella, b, c, α, β, γDefines the dimensions and angles of the repeating unit in the crystal lattice.
R-value (work)< 0.25 (ideal)Measures the agreement between observed and calculated structure factors.
R-free< 0.25 (ideal)Similar to R-work but calculated using a subset of reflections not used in refinement.
Hydrogen BondingIntra- and IntermolecularCrucial for stabilizing peptide conformation and crystal packing.

Note: Specific crystallographic data for this compound would require experimental determination through crystallization and X-ray diffraction.

Compound List:

this compound

Ser-Glu-Gly

Serine (Ser)

Glutamic Acid (Glu)

Glycine (Gly)

H-Ser-Glu-Asp-Trp-Trp-Arg

Glu-Glu-Gly-Glu-Pro-Arg

Ser-Gly

this compound

H-Val-Gly-Ser-Glu-OH

DLSFIP (Asp-Leu-Ser-Phe-Ile-Pro)

ELPGSP (Glu-Leu-Pro-Gly-Ser-Pro)

Fmoc-Gly-Gly-Gly

Fmoc-Ser

Fmoc-Glu

Fmoc-Lys-Fmoc

Fmoc-Lys

Fmoc-Lys-Fmoc_ Fmoc-Glu

H-Glu-Gly-OH

H-Gln-Gly-OH

H-Glu-Gly-Phe-OH

H-Glu(Gly-Gly-OH)-OH

H-Xxx-Glu-OH

H-Xxx-Gln-OH

H-Xxx-Glu-OH

H-Xxx-Gln-OH

H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly

Fmoc-Gln

Fmoc-Gln(Trt)

N-Ac-Ala-Gly-OH

N-Ac-Gly-Glu-OH

Gly-Glu-NH2

cyclo(-Glu-Glu)

2,5-diketo-Glu-Gly

2,5-diketo-Glu-Leu

2,5-diketo-Glu-Pro

Ile-Glu

Val-Glu

Val-Asp

Ser-Glu

Glu-Gln-Glu

Val-Val

pGlu-Pro

pGlu-Gln

pGlu-Gly

Gly-Ser-His-Met-Lys-Glu-Asp-Pro

HLA-B*2704

HLA-B*2705

D-Ala

L-Ala

D-MeAsp

D-Asp

His

Leu

Tyr

Arg

Val

Asp

Phe

Pro

Thr

Trp

Asn

Cys

Lys

Met

Gln

Ala

Ile

Nva

NorVal

Computational and Theoretical Investigations of H Ser Glu Gly Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are instrumental in mapping the conformational landscape of peptides, revealing their dynamic behavior and stability over time. By simulating the movement of atoms and molecules, MD can predict how peptides fold, aggregate, and interact within their environment.

Quantum Chemical Calculations for Electronic Structure and Energy Landscapes

Quantum chemical calculations offer a more rigorous approach to understanding the electronic properties and energy landscapes of molecules, providing insights into bond strengths, reaction pathways, and inherent stability.

Determining the ground state energy (GSE) of H-Ser-Glu-Gly-OH is fundamental for understanding its most stable electronic configuration. Advanced computational strategies, such as fragmenting the peptide into its constituent amino acids (Ser, Glu, Gly) and then reassembling their energies with appropriate chemical corrections, are being developed to accurately compute these energies, especially for larger biomolecules researchgate.netpreprints.orgarxiv.orgarxiv.org. These methods aim to achieve high accuracy, with reported mean relative errors of around 0.00263% for small peptides when using reassembly techniques researchgate.netarxiv.org. Such calculations are vital for predicting molecular stability and reactivity.

Quantum chemical methods are also employed to analyze the stability of the peptide bonds within this compound and to elucidate potential fragmentation pathways. The peptide bond, while generally stable, can be susceptible to cleavage under certain conditions. Theoretical studies can map out the energy barriers and mechanisms involved in such fragmentation, providing insights into the peptide's degradation or reactivity nih.govnih.govresearchgate.net. For example, research on dipeptides has shown that residues like Ser can influence fragmentation mechanisms at specific pH ranges, often involving intermediate cyclic structures nih.gov. The stability of peptide bonds can be influenced by the nature of adjacent amino acids, with certain sequences exhibiting higher susceptibility to cleavage nih.govindiana.edu.

Structure-Activity Relationship (SAR) Modeling for Peptide Design

Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's structure with its biological activity or functional properties. For peptides like this compound, SAR studies can guide the design of novel peptides with desired characteristics by identifying key residues or structural motifs responsible for specific functions.

Computational modeling, including SAR analysis, is crucial in peptide discovery and characterization nih.govmdpi.com. By analyzing how modifications to the peptide sequence or structure affect its properties, researchers can optimize its performance for specific applications. For instance, studies on GLP-1 receptor agonists have utilized quantitative structure-activity relationship (QSAR) models to understand the impact of amino acid substitutions on potency and α-helical bias citedrive.commdpi.comresearchgate.netpentelutelabmit.com. While this compound itself might not be a direct drug target in these specific studies, the methodologies employed, such as Ala-scanning and computational modeling, are directly applicable to understanding the SAR of any peptide, including this compound, by identifying residues critical for its conformation and potential interactions mdpi.com. Research has also indicated that specific amino acid sequences, such as Glu-Glu and Ser-Ser motifs, can be important for certain activities like calcium uptake, highlighting the role of specific residue combinations in SAR researchgate.net.

Design and Development of Peptidomimetics Based on H Ser Glu Gly Oh Sequence

Rational Design Principles for H-Ser-Glu-Gly-OH Analogs

The rational design of peptidomimetics based on the this compound sequence is a strategic endeavor aimed at creating molecules that mimic the biological activity of the parent tripeptide while possessing improved pharmacological properties, such as enhanced stability and oral bioavailability. mdpi.com This process is guided by a deep understanding of the structural features responsible for the peptide's biological function. biorxiv.org The core principle is to identify the key pharmacophoric elements within the Ser-Glu-Gly sequence—the specific arrangement of functional groups in three-dimensional space that is essential for its interaction with a biological target—and to incorporate these features into a more drug-like scaffold. biorxiv.org

A crucial first step in this process is the determination of the bioactive conformation of this compound, which is the specific three-dimensional shape the peptide adopts when it binds to its biological target. osti.gov Since short, linear peptides like this compound are often highly flexible in solution, identifying this single active conformation from a multitude of possibilities is a significant challenge. osti.gov Computational modeling and spectroscopic techniques, such as NMR, are often employed to predict and study these conformations. biorxiv.org

Once a hypothetical bioactive conformation is established, the design of analogs focuses on creating molecules that are pre-organized into this active shape. This approach minimizes the entropic penalty associated with the flexible peptide binding to its target, which can lead to a significant increase in binding affinity. nih.gov The design process often involves a combination of computational chemistry to model new designs and synthetic chemistry to create and test these novel peptidomimetics. nih.gov

Mimicking Bioactive Conformations of this compound

Mimicking the bioactive conformation of this compound is a cornerstone of designing effective peptidomimetics. The goal is to create a molecule that presents the essential functional groups of the serine, glutamic acid, and glycine (B1666218) residues in the same spatial orientation as the parent peptide when it interacts with its biological target. osti.gov This requires a detailed understanding of the peptide's conformational landscape and the specific interactions it makes with its receptor. osti.gov

For short peptides, the bioactive conformation can be elusive, as they tend to exist as a population of rapidly interconverting conformers in solution. osti.gov One strategy to identify the bioactive conformation is to synthesize a series of conformationally constrained analogs and test their biological activity. By systematically restricting the rotational freedom of different bonds within the peptide, it is possible to identify which conformations lead to higher activity. nih.gov

Computational methods play a vital role in this process. Molecular dynamics simulations can be used to explore the possible conformations of this compound, and docking studies can predict how these different conformations might bind to a target receptor. biorxiv.org These computational insights can then guide the design of specific modifications to the peptide backbone or side chains to favor the desired conformation. The ultimate aim is to develop a peptidomimetic that is "locked" in the bioactive shape, thereby enhancing its potency and selectivity. nih.gov

Strategies for Enhanced Conformational Stability

Enhancing the conformational stability of this compound analogs is critical for improving their therapeutic potential. Linear peptides are often susceptible to degradation by proteases and may not maintain a stable three-dimensional structure in a biological environment. explorationpub.com Several strategies can be employed to overcome these limitations and create more robust peptidomimetics.

One common approach is the introduction of local conformational constraints. This can be achieved by incorporating non-natural amino acids that restrict the rotation of the peptide backbone. For example, replacing a standard amino acid with an N-methylated amino acid can limit the available conformational space. explorationpub.com Another strategy is the cyclization of the peptide, either through a head-to-tail linkage or by creating a bridge between amino acid side chains. nih.gov This significantly reduces the flexibility of the molecule and can help to stabilize a specific secondary structure, such as a beta-turn. nih.gov

Modifications to the peptide backbone itself, such as the introduction of azapeptides or peptoids, can also enhance stability. mdpi.comnih.gov These changes alter the chemical nature of the backbone, making it less recognizable to proteases, while still allowing for the presentation of the necessary side-chain functional groups. The choice of strategy will depend on the specific bioactive conformation that needs to be stabilized and the desired pharmacological properties of the final peptidomimetic.

Incorporating Conformationally Constrained Residues in this compound Mimetics

A powerful strategy in the design of peptidomimetics of this compound is the incorporation of conformationally constrained amino acids. nih.gov These are non-natural amino acid analogs that have restricted rotational freedom in their backbone or side chains. By strategically replacing one or more of the native amino acids in the Ser-Glu-Gly sequence with these constrained residues, it is possible to guide the resulting peptidomimetic into a specific, desired conformation. nih.gov

The introduction of such residues can serve several purposes. Firstly, it can help to stabilize a particular secondary structure, such as a β-turn or a helical conformation, which may be important for biological activity. nih.gov Secondly, by reducing the number of accessible conformations, the entropic cost of binding to a receptor is lowered, which can lead to an increase in binding affinity. nih.gov Finally, the presence of non-natural amino acids can also increase the resistance of the peptidomimetic to enzymatic degradation. researchgate.net

Examples of conformationally constrained amino acids that could be incorporated into this compound mimetics include α,α-disubstituted amino acids, such as aminoisobutyric acid (Aib), or cyclic amino acids, like aminocycloalkane carboxylic acids. nih.govresearchgate.net The choice of which residue to replace and which constrained analog to use would be guided by computational modeling and structure-activity relationship studies to ensure that the resulting molecule retains the key interactions necessary for its biological function.

Utilization of Organic Scaffolds in Peptidomimetic Design

The use of non-peptidic organic scaffolds is a sophisticated approach in the design of this compound peptidomimetics that moves beyond simple amino acid modifications. nih.gov In this strategy, a portion of the peptide backbone is replaced with a rigid organic molecule that serves as a template to hold the key pharmacophoric groups in the correct spatial orientation. nih.gov This can lead to molecules with significantly improved drug-like properties, including better metabolic stability and oral bioavailability.

The design of such peptidomimetics begins with the identification of the essential side-chain functionalities of the Ser-Glu-Gly sequence and their relative positioning in the bioactive conformation. An organic scaffold is then chosen or designed that can present these functional groups in the same three-dimensional arrangement. For example, a sugar amino acid-based scaffold could be employed, which offers a polyfunctional and stereochemically defined platform for attaching the necessary side chains. explorationpub.com

The advantage of this approach is that it can result in molecules that bear little resemblance to the original peptide, yet retain its biological activity. This can be particularly useful in overcoming issues such as poor membrane permeability and susceptibility to proteolysis that often plague peptide-based therapeutics. The development of such scaffold-based peptidomimetics is a creative process that combines medicinal chemistry, computational modeling, and synthetic organic chemistry. biorxiv.org

Structure-Activity Relationships in Peptidomimetic Development

The development of peptidomimetics based on the this compound sequence is heavily reliant on understanding the structure-activity relationships (SAR) of the designed analogs. nih.gov SAR studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. This iterative process provides crucial information about which parts of the molecule are important for its function and how they can be optimized to improve properties such as potency, selectivity, and stability. nih.gov

For this compound peptidomimetics, SAR studies might involve synthesizing a library of analogs with different modifications and then testing them in relevant biological assays. For example, alanine scanning, where each amino acid in the sequence is systematically replaced with alanine, can be used to identify which residues are critical for activity. nih.gov In a study on a series of ultra-short glucagon-like peptide-1 (GLP-1) receptor agonists that included a "Glu-Gly" motif, alanine scanning revealed that substitution of Glycine at position 4 resulted in a significant decrease in potency, highlighting its importance for the peptide's function. nih.gov

Further studies could explore the effects of incorporating different conformationally constrained amino acids at each position or varying the nature of an organic scaffold. The data generated from these studies are then used to build a model of the pharmacophore and to guide the design of the next generation of more potent and effective peptidomimetics.

Below is an interactive data table illustrating the concept of an alanine scan on a hypothetical series of this compound analogs, drawing parallels from the findings in the GLP-1 agonist study. nih.gov

CompoundSequenceRelative PotencyInterpretation
1 This compound100%Parent Peptide
2 H-Ala-Glu-Gly-OH50%Serine side chain contributes to activity
3 H-Ser-Ala-Gly-OH20%Glutamic acid side chain is important for activity
4 H-Ser-Glu-Ala-OH<1%Glycine at this position is critical for activity

This table is a hypothetical representation to illustrate the principles of SAR and is not based on experimental data for this compound.

The following table presents data from an Aib-scanning study on a GLP-1 receptor agonist containing a "His-Aib-Glu-Gly" sequence, which can provide insights into the potential impact of incorporating a conformationally constrained residue at the Glycine position in a "Glu-Gly" containing peptide. nih.gov

CompoundSequence FragmentEC50 (nM)Fold Change in Potency vs. Parent
Parent ...-Glu-Gly-...1.0-
Aib-scan ...-Glu-Aib-...>100≥100-fold decrease

Data adapted from a study on GLP-1 receptor agonists. nih.gov This data suggests that the flexibility of the Glycine residue in the "Glu-Gly" motif is crucial for the activity of this particular GLP-1 agonist, and replacing it with a more rigid amino acid like Aib is detrimental to its potency. This highlights the importance of careful consideration when incorporating conformationally constrained residues in peptidomimetic design.

Future Research Directions and Unexplored Avenues for H Ser Glu Gly Oh

Advanced Bioanalytical Tool Development for H-Ser-Glu-Gly-OH Detection and Quantification

A significant hurdle in advancing our understanding of this compound is the ability to accurately and sensitively detect and quantify it within complex biological matrices. Current methods, while useful, often face challenges related to specificity and throughput. Future research will necessitate the development of more sophisticated bioanalytical tools.

Key areas of focus will include:

High-Resolution Mass Spectrometry (HRMS): While mass spectrometry is a staple in peptide analysis, the application of HRMS offers unparalleled specificity and sensitivity, which is crucial for distinguishing this compound from structurally similar peptides and for its quantification in intricate biological samples researchgate.net.

Novel Biosensors: The development of novel biosensors, potentially based on electrochemical or optical principles, could provide real-time monitoring of this compound levels. These tools would be invaluable for studying the dynamic roles of this tripeptide in various physiological and pathological processes.

Advanced Chromatographic Techniques: Innovations in liquid chromatography, such as the use of new stationary phases and microfluidic chip-based systems, can enhance the separation of this compound from other molecules, leading to more accurate quantification researchgate.net. For instance, nanoflow liquid chromatography coupled with mass spectrometry has shown promise in separating isomeric glycans, a technique that could be adapted for peptide analysis researchgate.net.

Analytical TechniquePotential Advantage for this compound Analysis
High-Resolution Mass Spectrometry (HRMS)High specificity and sensitivity for accurate quantification in complex mixtures.
Novel BiosensorsReal-time monitoring of dynamic changes in concentration.
Advanced ChromatographyImproved separation from interfering substances for more precise measurements.

Integration of Omics Data for Systems-Level Understanding of this compound Pathways

To fully grasp the biological significance of this compound, it is essential to move beyond studying the molecule in isolation and instead investigate its role within the broader context of cellular and organismal systems. The integration of various "omics" data types presents a powerful approach to achieve this systems-level understanding nih.govnih.gov.

Future research directions in this area include:

Metabolomics: By analyzing the complete set of metabolites in a biological sample, researchers can identify pathways in which this compound is involved and understand how its levels are correlated with other key metabolites.

Proteomics: Proteomic analyses can reveal proteins that interact with this compound, providing insights into its mechanism of action and downstream effects.

Transcriptomics: Studying gene expression profiles can help identify the genetic regulatory networks that control the synthesis and degradation of this compound.

Integrating these omics datasets will allow for the construction of comprehensive network models, offering a holistic view of the tripeptide's function and its interactions within complex biological systems nih.govnih.gov.

Novel Synthetic Routes for Scalable and Sustainable this compound Production

As research into this compound expands, so will the demand for larger quantities of the pure compound. Current synthetic methods may not be suitable for large-scale, cost-effective, and environmentally friendly production. Therefore, a key area of future research will be the development of novel synthetic strategies.

Potential avenues for exploration include:

Enzymatic Synthesis: Utilizing enzymes as catalysts for peptide bond formation offers a greener and more specific alternative to traditional chemical synthesis. Research into identifying or engineering enzymes with high efficiency for the synthesis of this compound will be crucial.

Solid-Phase Peptide Synthesis (SPPS) Optimization: While a well-established technique, SPPS can be further optimized for the synthesis of this compound to improve yield, purity, and reduce waste.

Biotechnological Production: Engineering microorganisms to produce this compound represents a highly promising route for scalable and sustainable production. This could involve introducing the necessary biosynthetic pathways into host organisms like Escherichia coli or yeast researchgate.net.

Exploration of this compound in Underexplored Biological Systems

Much of the current biological research tends to focus on a limited number of model organisms. To gain a more comprehensive understanding of the roles of this compound, it is imperative to investigate its presence and function in a wider range of biological systems.

Unexplored avenues include:

Marine Organisms: The vast biodiversity of marine life presents a rich source of novel peptides with unique biological activities. Investigating the role of this compound in marine organisms could reveal new and unexpected functions mdpi.com.

Extremophiles: Organisms that thrive in extreme environments often possess unique biochemical adaptations. Studying this compound in extremophiles could provide insights into its role in stress resistance and survival.

Plant Biology: While peptide signaling is well-established in animals, its role in plants is an emerging field. Exploring the presence and function of this compound in various plant species could uncover its involvement in growth, development, and defense responses mdpi.com.

Application of Artificial Intelligence and Machine Learning in this compound Research

The increasing complexity and volume of data generated in biological research necessitate the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize peptide research by enabling researchers to extract meaningful patterns from large datasets and to make predictions about peptide function nih.govnih.gov.

Future applications in this compound research include:

Predicting Biological Activity: ML algorithms can be trained on existing data to predict the potential biological activities of this compound and its analogs, thereby guiding experimental efforts.

Identifying Potential Protein Targets: AI can be used to analyze protein structures and predict which proteins are likely to interact with this compound, helping to elucidate its mechanism of action.

Analyzing Omics Data: Machine learning is particularly well-suited for integrating and analyzing large and complex omics datasets, which will be crucial for understanding the systems-level role of this compound nih.govnih.gov.

Multi-Disciplinary Approaches for Comprehensive this compound Characterization

A truly comprehensive understanding of this compound will require a multi-disciplinary approach that integrates knowledge and techniques from various scientific fields.

This includes:

Biophysical Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide detailed information about the three-dimensional structure of this compound and its interactions with other molecules.

Chemical Biology: The development of chemical probes and modified versions of this compound can be used to study its localization and function within living cells.

Computational Chemistry: Molecular dynamics simulations and other computational methods can be used to model the behavior of this compound and its interactions with biological targets at an atomic level.

By combining these diverse approaches, researchers can build a more complete and nuanced picture of the chemical, physical, and biological properties of this intriguing tripeptide.

Q & A

Q. What are the standard protocols for synthesizing and characterizing H-Ser-Glu-Gly-OH in academic laboratories?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Key steps include resin selection, sequential coupling of protected amino acids (Ser, Glu, Gly), and final cleavage/deprotection. Characterization involves HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and NMR for structural validation. Critical parameters include optimizing coupling efficiency (e.g., using HOBt/DIC activators) and minimizing racemization during Glu incorporation .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

Reproducibility requires strict adherence to documented protocols, including reagent purity specifications (e.g., ≥99% for amino acids), solvent drying methods, and reaction time/temperature controls. Cross-lab validation should include interlaboratory comparisons of HPLC chromatograms, MS spectra, and melting points. Detailed procedural logs (e.g., coupling efficiency per step) must be maintained and shared via supplementary materials in publications .

Q. What analytical techniques are essential for verifying the purity and stability of this compound under varying storage conditions?

Purity is assessed using reverse-phase HPLC with UV detection (λ = 220 nm) and C18 columns. Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via LC-MS to detect hydrolysis or oxidation byproducts. Circular dichroism (CD) spectroscopy can confirm conformational integrity under buffered conditions (pH 2–8) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in sample purity, assay conditions (e.g., buffer ionic strength), or cell line variability. A systematic approach includes:

  • Re-evaluating raw data (e.g., dose-response curves) for statistical significance.
  • Replicating experiments under standardized conditions (e.g., ISO 17025 guidelines).
  • Applying meta-analysis frameworks (e.g., PRISMA) to identify confounding variables .

Q. What computational strategies can predict the interaction mechanisms of this compound with biological targets?

Molecular dynamics (MD) simulations using AMBER or GROMACS can model peptide-receptor binding dynamics. Density functional theory (DFT) calculations assess charge distribution at Glu’s carboxyl group, while docking studies (AutoDock Vina) identify potential binding pockets. Validate predictions with mutagenesis or surface plasmon resonance (SPR) assays .

Q. How can researchers design experiments to explore the pH-dependent conformational changes of this compound?

Use variable-pH NMR (1H and 13C) to track chemical shift changes in Glu’s side chain. Pair with CD spectroscopy to monitor secondary structure transitions (e.g., random coil to β-sheet). Titration experiments (pH 2–12) should correlate protonation states with solubility profiles .

Methodological and Ethical Considerations

Q. What frameworks are recommended for formulating hypotheses about this compound’s role in enzymatic pathways?

Apply the PICO framework:

  • Population : Target enzyme (e.g., glutaminase).
  • Intervention : this compound concentration gradients.
  • Comparison : Native substrates/cofactors.
  • Outcome : Kinetic parameters (Km, Vmax). FINER criteria ensure feasibility and novelty, such as exploring understudied pH-dependent inhibition .

Q. How should researchers ethically communicate preliminary findings on this compound’s therapeutic potential to the public?

Follow AGU guidelines:

  • Disclose limitations (e.g., in vitro data only).
  • Avoid overstating implications (e.g., "cure" claims).
  • Preprint submissions (e.g., bioRxiv) must be flagged as non-peer-reviewed .

Data Management and Validation

Q. What metadata standards are critical for sharing this compound datasets in public repositories?

Adopt FAIR principles:

  • Findable : Assign DOI via Zenodo.
  • Accessible : Use open formats (e.g., .csv for HPLC traces).
  • Interoperable : Align with ChEMBL ontologies for bioactivity data.
  • Reusable : Provide SOPs in supplementary materials .

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound analogs?

Train models on PubChem datasets using features like topological polar surface area (TPSA) and logP. Validate with leave-one-out cross-validation (LOOCV) and SHAP analysis to identify critical residues (e.g., Glu’s carboxyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.